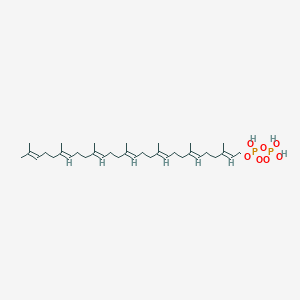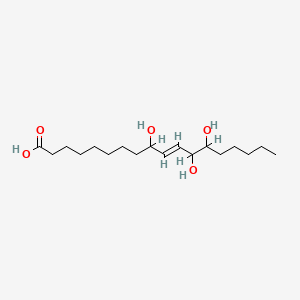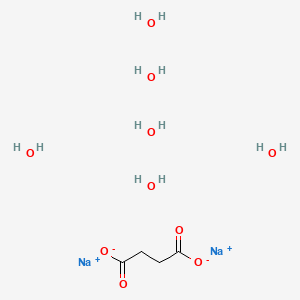
3-Methyl-cis,cis-muconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-cis,cis-muconic acid is a dicarboxylic acid that is cis,cis-muconic acid in which the hydrogens at position 3 is substituted by a methyl group. It derives from a cis,cis-muconic acid.
Applications De Recherche Scientifique
1. Renewable Unsaturated Polyesters
3-Methyl-cis,cis-muconic acid, a dicarboxylic acid, has been utilized in creating renewable unsaturated polyesters. Researchers have synthesized various polyesters incorporating muconic acid, observing that its incorporation increases the glass transition temperatures while decreasing melting and degradation temperatures of these polyesters (Rorrer et al., 2016).
2. Electrochemical Conversion for Sustainable Manufacturing
Muconic acid's role in sustainable manufacturing has been explored, particularly its conversion into valuable polyamides and polyesters like Nylon-6,6 and PET. This process combines biological production using engineered yeasts and bacteria with electrochemical conversion techniques (Matthiesen et al., 2016).
3. Stereochemistry in Enzymatic Lactonisation
Studies have investigated the enzymic lactonisation of this compound, revealing its conversion into specific lactones through enzymic cyclisation, highlighting the stereochemical aspects of these reactions in different organisms (Chen et al., 1996).
4. Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization
Muconic acid is also a precursor for adipic acid, a key ingredient in Nylon-6,6 production. Studies have focused on the catalytic conversion of muconic acid to adipic acid and its subsequent polymerization, showcasing a pathway towards bio-based nylon production (Vardon et al., 2016).
5. Coculture Engineering for Production from Glycerol
Exploring microbial coculture systems, research has shown that engineering E. coli–E. coli cocultures can effectively use glycerol for producing muconic acid, offering a novel approach for biochemical production (Zhang et al., 2015).
6. Biodegradation of Halogenated Aromatic Compounds
Muconic acid has been studied for its role in the biodegradation of halogenated aromatic compounds, specifically its conversion in certain microbial processes, offering insights into environmental remediation strategies (Schmidt et al., 1980).
7. Isomerization and Conversion to Biobased Monomers
Research has delved into the isomerization of muconic acid and its conversion to renewable cyclic dicarboxylic acids, important for polyester and polyamide industries. This involves understanding the reaction kinetics and identifying conditions favoring the formation of desired isomers (Carraher et al., 2017).
8. Platform Chemicals and Monomers in Biobased Economy
Muconic acid, including its isomers, is recognized for its potential as a starting material for synthesizing value-added products and as a versatile monomer for specialty polymers. A systematic overview has been presented on production routes and the valorization of MA isomers (Khalil et al., 2020).
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(2Z,4Z)-3-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-7(10)11)2-3-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2-,5-4- |
Clé InChI |
LEQDZBVDPGNGMH-LDIADDGTSA-N |
SMILES isomérique |
C/C(=C/C(=O)O)/C=C\C(=O)O |
SMILES |
CC(=CC(=O)O)C=CC(=O)O |
SMILES canonique |
CC(=CC(=O)O)C=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B1231502.png)


![2-[1-(Phenylsulfonyl)propyl]benzoic acid](/img/structure/B1231508.png)






![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)
